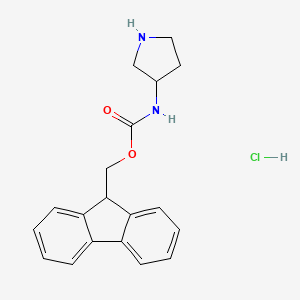
(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials, such as fluorene derivatives and pyrrolidine. The specific synthetic route may vary, but it often includes protection, functionalization, and coupling reactions. Detailed protocols can be found in relevant literature .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives demonstrated significant inhibitory activity against Mycobacterium tuberculosis H37Rv strain and the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacteria cell wall's fatty acid biosynthesis pathway. This finding suggests potential applications in developing treatments for tuberculosis and multi-drug-resistant strains of the bacterium (Matviiuk et al., 2013).
Material Science Applications
Derivatives of fluoren-9-yl compounds have been explored for their photophysical properties, including mechanofluorochromism, where changes in emission colors are observed upon exposure to mechanical stimuli. This property is highly valuable for developing new materials for practical applications such as sensors and display technologies (Kuimov et al., 2020).
Synthetic Chemistry
Fluorene derivatives have been utilized in synthesizing highly selective sensors for detecting nitro compounds, metal cations, and amino acids. These compounds' sensitivity and selectivity highlight their potential in environmental monitoring, forensic science, and diagnostic applications (Han et al., 2020).
Polymer Science
Fluorene-based compounds have been incorporated into polymers to modify their electronic and photophysical properties. These modifications have implications for developing advanced materials in optoelectronics, including light-emitting diodes and photovoltaic devices. The structural versatility of these compounds allows for the fine-tuning of material properties to meet specific application needs (Zhao et al., 2013).
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-pyrrolidin-3-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18,20H,9-12H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJZPPSRUIFDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1403881.png)





![[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1403893.png)





